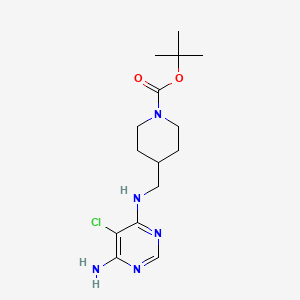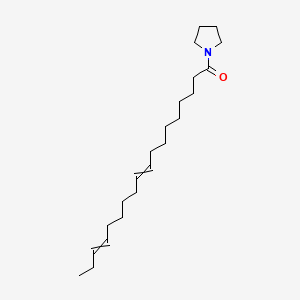
N-octadec-9,15-dienoylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-octadec-9,15-dienoylpyrrolidine is a chemical compound that belongs to the class of fatty acid derivatives It is characterized by the presence of a pyrrolidine ring attached to an octadec-9,15-dienoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-octadec-9,15-dienoylpyrrolidine typically involves the reaction of octadec-9,15-dienoic acid with pyrrolidine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The process may involve steps such as esterification, amidation, and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-octadec-9,15-dienoylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The pyrrolidine ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
N-octadec-9,15-dienoylpyrrolidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.
Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of N-octadec-9,15-dienoylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-octadec-9-enoylpyrrolidine: Similar structure but with a single double bond.
N-octadec-9,12,15-trienoylpyrrolidine: Contains three double bonds, making it more unsaturated.
Octadec-9-en-1-amine: An amine derivative with a single double bond.
Uniqueness
N-octadec-9,15-dienoylpyrrolidine is unique due to its specific double bond positions and the presence of a pyrrolidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
56630-65-0 |
|---|---|
Fórmula molecular |
C22H39NO |
Peso molecular |
333.6 g/mol |
Nombre IUPAC |
1-pyrrolidin-1-yloctadeca-9,15-dien-1-one |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h3-4,9-10H,2,5-8,11-21H2,1H3 |
Clave InChI |
TXHWNWVNRHSUMN-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCCCCC=CCCCCCCCC(=O)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


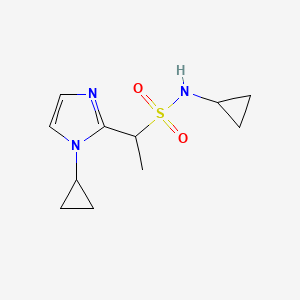


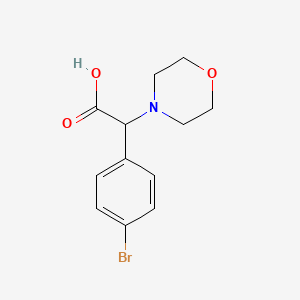
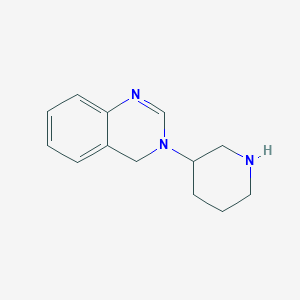
![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-2-amine](/img/structure/B13972925.png)
![1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13972928.png)
![2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13972936.png)
![6H-Imidazo[4,5,1-IJ]quinoline](/img/structure/B13972950.png)


![(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13972965.png)

